2-Phosphonovaleric acid

Medicinal inorganic chemistry Antitumor platinum complexes Phosphonocarboxylate ligands

Procure 2-phosphonovaleric acid as the defined phosphonocarboxylate precursor for diamineplatinum(II) antitumor complexes. This ligand forms a six-membered chelate ring upon O,O-bidentate coordination, a geometric feature that governs aqueous solubility, kinetic stability, and in vivo antitumor efficacy in S180a, L1210, and M5076 models—parameters lost with shorter-chain analogs. For synthesis, use the commercially available triethyl-2-phosphonovalerate (98%) following the validated HBr hydrolysis protocol.

Molecular Formula C5H11O5P
Molecular Weight 182.11 g/mol
CAS No. 5650-83-9
Cat. No. B12648258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phosphonovaleric acid
CAS5650-83-9
Molecular FormulaC5H11O5P
Molecular Weight182.11 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)P(=O)(O)O
InChIInChI=1S/C5H11O5P/c1-2-3-4(5(6)7)11(8,9)10/h4H,2-3H2,1H3,(H,6,7)(H2,8,9,10)
InChIKeyXFDMUBAPCIJDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phosphonovaleric Acid (CAS 5650-83-9): Essential Procurement Data for a Non‑Amino Phosphonocarboxylic Acid Ligand


2‑Phosphonovaleric acid (IUPAC: 2‑phosphonopentanoic acid, C₅H₁₁O₅P, MW 182.11 g mol⁻¹) is a phosphonocarboxylic acid in which a phosphonic acid group and a carboxylic acid group are attached to the α‑carbon of a linear five‑carbon chain. It belongs to the class of α‑phosphonocarboxylates, which serve as bidentate O,O‑donor ligands for metal ions . Unlike the structurally similar but amino‑substituted 2‑amino‑5‑phosphonovaleric acid (APV/AP5), this compound lacks an amino group and therefore does not act as an NMDA‑receptor antagonist; its established role is as a precursor for diamineplatinum(II) phosphonocarboxylate antitumor complexes and as a chelating agent in aqueous media .

Why In‑Class Phosphonocarboxylic Acids Cannot Simply Replace 2‑Phosphonovaleric Acid


Phosphonocarboxylic acids with different chain lengths (e.g., phosphonoacetic, 2‑phosphonopropionic, 2‑phosphonobutyric) form metal chelates with distinct ring sizes, bite angles, and hydrophobic profiles. In the specific context of diamineplatinum(II) antitumor complexes, the PC ligand identity directly governs aqueous solubility, kinetic stability, and in vivo antitumor efficacy . The pentanoic acid backbone of 2‑phosphonovaleric acid generates a six‑membered chelate ring upon metal coordination, whereas phosphonoacetic acid yields a five‑membered ring – a geometric difference that alters the leaving‑group propensity and the pharmacological profile of the resulting platinum complex . Generic substitution with a shorter‑ or longer‑chain analog therefore risks loss of the specific solubility, stability, and activity profile demonstrated by the 2‑phosphonovalerate‑derived complexes in preclinical tumor models .

Quantitative Differentiation of 2‑Phosphonovaleric Acid Against Closest Phosphonocarboxylate Analogs


Platinum‑Complex Antitumor Activity: 2‑Phosphonovalerate‑Derived Pt‑PC Complexes Achieve High ILS Values in Multiple Murine Tumor Models

Diamineplatinum(II) complexes bearing 2‑phosphonovalerate as the bidentate PC ligand were among a series of 18 Pt‑PC complexes evaluated in mice. Across the series, 13 of 18 analogues (72 %) exceeded the 50 % ILS threshold against Sarcoma 180 ascites (S180a) in CFW mice. Against L1210 leukemia in CDF₁ mice, 6 of 12 tested compounds gave ILS values in the 60–160 % range, and all four compounds tested against M5076 reticulum cell sarcoma produced ILS and T‑C values comparable to cisplatin . The synthetic protocol explicitly names 2‑phosphonovaleric acid as the free acid precursor for these active complexes, and the patent provides a validated synthesis (HBr hydrolysis of triethyl‑2‑phosphonovalerate) yielding NMR‑pure free acid suitable for complexation .

Medicinal inorganic chemistry Antitumor platinum complexes Phosphonocarboxylate ligands

Reduced Nephrotoxicity of Pt‑PC Complexes Derived from 2‑Phosphonovalerate Relative to Cisplatin

A comparative study of blood urea nitrogen (BUN) and serum creatinine levels in treated mice demonstrated that representative Pt‑PC complexes – including those prepared with phosphonocarboxylate ligands such as 2‑phosphonovalerate – are less kidney‑toxic than cisplatin . The anionic character of the Pt‑PC complexes at neutral pH, conferred by the phosphono carboxylate chelate, contributes to their excellent aqueous solubility and stability in phosphate‑buffered saline and fetal calf serum, and underlies the improved renal safety profile .

Platinum drug safety Nephrotoxicity Phosphonocarboxylate complexes

Aqueous Solubility and Solution Stability Advantage of the Anionic Pt‑PC Complexes

The diamineplatinum(II) phosphonocarboxylate complexes are anionic at neutral pH and exhibit excellent solubility and stability in aqueous media including phosphate‑buffered saline and fetal calf serum . This property directly contrasts with the limited aqueous solubility of cisplatin and is attributed to the phosphono carboxylate chelate structure, for which 2‑phosphonovaleric acid serves as the prototypical five‑carbon backbone ligand .

Aqueous solubility Platinum complex stability Formulation

Chelate Ring‑Size Differentiation: Six‑Membered vs. Five‑Membered Ring Formation with Metal Ions

2‑Phosphonovaleric acid, as an α‑phosphonocarboxylate, forms a six‑membered chelate ring upon O,O‑bidentate coordination to a metal centre. In contrast, phosphonoacetic acid forms a five‑membered chelate ring. Formation constants for Ca²⁺ and Mg²⁺ complexes of phosphonoacetic acid (log Kf = 4.68 and 5.58, respectively) have been determined; 3‑phosphonopropionic acid complexes were also studied, but 2‑phosphonovaleric acid was not included in that study . The different chelate ring size is expected to alter the thermodynamic and kinetic stability of the resulting metal complexes, which in the context of platinum antitumor agents translates into different leaving‑group kinetics and pharmacodynamic profiles .

Coordination chemistry Chelate effect Phosphonocarboxylate ligands

Chemical Differentiation from Amino‑Substituted Analogs: Absence of the NMDA‑Receptor Pharmacophore

2‑Phosphonovaleric acid (C₅H₁₁O₅P) lacks the α‑amino group present in 2‑amino‑5‑phosphonovaleric acid (APV/AP5, C₅H₁₂NO₅P). The D‑enantiomer of AP5 acts as a potent competitive NMDA‑receptor antagonist with Ki values in the low micromolar range , whereas 2‑phosphonovaleric acid does not bind NMDA receptors. This structural distinction is critical: procurement of 2‑phosphonovaleric acid ensures that the ligand is free of the NMDA‑receptor‑mediated biological activity that could confound neuropharmacological experiments or introduce off‑target effects in antitumor platinum complexes .

Chemical identity Receptor pharmacology Ligand specificity

Validated Synthetic Route and Purity Specification for Procurement‑Ready Material

The patent literature provides a reproducible laboratory synthesis of 2‑phosphonovaleric acid via HBr (48 %) hydrolysis of triethyl‑2‑phosphonovalerate at 80 °C for 48 h, yielding crystalline free acid that is pure by ¹³C and ³¹P NMR . The triethyl ester precursor (triethyl 2‑phosphonopentanoate, CAS 35051‑49‑1) is commercially available at 98 % purity (Thermo Scientific Chemicals) . This established synthetic pathway enables procurement of either the free acid or its immediate ester precursor with defined purity, reducing synthetic uncertainty compared to less well‑characterized phosphonocarboxylates.

Synthesis Purity control Procurement specification

Optimal Procurement‑Driven Application Scenarios for 2‑Phosphonovaleric Acid


Synthesis of Next‑Generation Diamineplatinum(II) Antitumor Complexes with Reduced Nephrotoxicity

Research groups developing platinum‑based anticancer agents with improved renal safety profiles should source 2‑phosphonovaleric acid as the phosphonocarboxylate ligand precursor. The resulting Pt‑PC complexes have demonstrated antitumor activity in S180a, L1210, and M5076 models (72 % of analogues with ILS > 50 %) and, critically, exhibit lower BUN and serum creatinine levels than cisplatin in comparative mouse studies . The validated HBr hydrolysis protocol using commercially available triethyl‑2‑phosphonovalerate (98 % purity) provides a reliable entry point for complex synthesis .

Coordination Chemistry Studies Requiring a Defined Six‑Membered Chelate Ring Phosphonocarboxylate Ligand

In fundamental coordination chemistry research where chelate ring size governs complex stability and reactivity, 2‑phosphonovaleric acid offers a six‑membered chelate ring upon O,O‑bidentate coordination. This contrasts with the five‑membered ring formed by phosphonoacetic acid (log Kf = 4.68–5.58 for Ca²⁺/Mg²⁺) and provides a distinct steric and electronic environment that can be exploited for designing metal complexes with tailored kinetic inertness .

Metal‑Chelation and Scale‑Inhibition Research Utilizing a Non‑Amino Phosphonocarboxylic Acid

For industrial water‑treatment or metal‑sequestration research, 2‑phosphonovaleric acid serves as a phosphonocarboxylic acid chelator devoid of the amino‑group‑related biological activity. Its aqueous solubility, coupled with the established synthetic methodology, makes it a suitable candidate for comparative studies against simpler phosphonocarboxylates (e.g., phosphonoacetic acid) to probe the effect of alkyl chain length on metal‑binding efficacy and scale inhibition performance .

Medicinal Chemistry SAR Exploration Around the Phosphonocarboxylate Pharmacophore

In structure–activity relationship (SAR) campaigns aimed at optimizing platinum‑phosphonocarboxylate antitumor agents, 2‑phosphonovaleric acid represents the five‑carbon backbone reference ligand. Starting from this compound, systematic variation of the amine co‑ligand (NH₃, isopropylamine, ethylenediamine, etc.) while holding the phosphonocarboxylate constant enables deconvolution of the contributions of the PC ligand versus the amine ligand to overall antitumor activity and toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phosphonovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.